ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the formation of the quinoline moiety through a Friedländer synthesis, followed by the introduction of the benzothiophene ring via a cyclization reaction. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzothiophene ring can interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O4S/c1-3-34-28(32)25-20-12-5-7-14-24(20)35-27(25)30-26(31)21-16-23(17-9-8-10-18(15-17)33-2)29-22-13-6-4-11-19(21)22/h4,6,8-11,13,15-16H,3,5,7,12,14H2,1-2H3,(H,30,31) |
InChI Key |
HOXUCERIMFIGPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.